4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4S/c1-22-11-10(12(23-2)18-7-17-11)24(20,21)19-9-5-3-8(4-6-9)13(14,15)16/h3-7,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTVVXHTSXZRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the trifluoromethylphenyl group: This step involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto the phenyl ring.
Sulfonamide formation:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The methoxy groups and the trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Coupling reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
The compound also displays antimicrobial activity. Its structural features allow it to penetrate bacterial cell walls effectively.
- Case Study : In a study published in the International Journal of Antimicrobial Agents, this compound was tested against several strains of bacteria, showing effective inhibition of growth .
Herbicidal Activity
The compound has been identified as a potent herbicide. Its mechanism involves inhibiting specific metabolic pathways in plants, leading to stunted growth and eventual death.
- Case Study : A patent (CN101747283B) outlines the synthesis of this compound as an herbicide with high efficacy against difficult weeds. Field trials demonstrated its effectiveness in soybean crops without harming the plants .
Environmental Safety
The environmental impact of using such herbicides is crucial. Preliminary assessments indicate that while effective against target weeds, the compound poses minimal risk to non-target species when applied correctly.
- Data Table 2: Environmental Risk Assessment
| Parameter | Value |
|---|---|
| Acute Toxicity (Fish) | Slightly toxic |
| Chronic Toxicity (Invertebrates) | No significant effects |
| Application Method | Ground broadcast |
Synthesis and Preparation Methods
The synthesis of this compound involves several steps:
- Chlorination : The pyrimidine derivative undergoes chlorination to introduce reactive sites.
- Methoxylation : Catalytic methoxylation enhances the yield and purity of the final product.
- Oxidation : Final oxidation steps ensure the desired functional groups are present.
Table 3: Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Chlorination | Chlorinating agents |
| Step 2 | Methoxylation | Catalysts (e.g., trifluoromethane sulfonic acid) |
| Step 3 | Oxidation | Oxidizing agents |
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biological outcomes .
Comparison with Similar Compounds
The following analysis compares 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide with structurally or functionally related sulfonamide and pyrimidine derivatives.
Structural Analogs in Herbicidal Activity
highlights sulfonamide derivatives with varying R and R₁ groups tested for herbicidal activity (Table 1). Key comparisons include:
- Compound A: A sulfonamide with R = H and R₁ = 4-(trifluoromethyl)phenyl. This compound exhibited moderate activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli). The absence of methoxy groups on the pyrimidine ring likely reduces its binding affinity compared to the target compound .
- Compound B: Features R = 3,4,5-trimethoxyphenyl and R₁ = 4-nitrophenyl.
Table 1: Herbicidal Activity of Selected Sulfonamide Derivatives
Structural Variants in Agrochemical Patents
lists pyrimidine-based agrochemicals with trifluoromethyl and sulfonamide motifs, though none share the exact substitution pattern of the target compound. Notable examples include:
- N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide : This compound shares the trifluoromethyl group but replaces the pyrimidine core with a pyrazole. It is optimized for insecticidal activity, highlighting the role of heterocycle choice in target specificity .
- Benzpyrimoxan : A pyrimidine ether insecticide with a trifluoromethoxy group. Its mode of action differs from sulfonamides, emphasizing the functional versatility of pyrimidine derivatives .
Table 2: Structural and Physicochemical Comparison
Mechanistic and Functional Insights
- The target compound’s dimethoxy groups likely enhance electron density on the pyrimidine ring, improving interactions with biological targets like enzymes or receptors. This contrasts with halogenated analogs (e.g., 5-bromo in ), which prioritize steric effects over electronic modulation.
- Trifluoromethyl groups are recurrent in agrochemicals () due to their resistance to metabolic degradation. The target compound’s trifluoromethylphenyl group may confer similar stability advantages .
Biological Activity
4,6-Dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide is a chemical compound with the molecular formula CHFNOS. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrimidine ring and trifluoromethyl group, suggest significant interactions with biological targets.
- Molecular Formula: CHFNOS
- Molecular Weight: 363.32 g/mol
- CAS Number: 861208-73-3
The compound is characterized by its methoxy substitutions and a sulfonamide group, which are crucial for its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activities and influence various biological pathways. The trifluoromethyl group enhances binding affinity to target proteins due to its electron-withdrawing properties, facilitating stronger interactions through hydrogen bonding and pi-stacking effects with aromatic residues in proteins .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits bacterial growth, suggesting potential applications in treating bacterial infections. The specific mechanisms may involve interference with bacterial enzyme systems or disruption of cell wall synthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving cell lines such as MCF-7 (breast cancer) have demonstrated cytotoxic effects, with IC values indicating effective concentrations for inhibiting cell proliferation. The presence of the trifluoromethyl group is believed to enhance the compound's potency against cancer cells by promoting apoptosis and inhibiting cell cycle progression .
Enzyme Inhibition
Further investigations have revealed that this compound acts as an inhibitor of key enzymes involved in various metabolic pathways. For example:
- Cholinesterases (AChE and BChE): The compound showed moderate inhibition against acetylcholinesterase (AChE), with an IC value of approximately 10.4 μM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
- Cyclooxygenase-2 (COX-2): Inhibition of COX-2 suggests anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar pyrimidine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4,6-Dimethoxy-N-phenyl-5-pyrimidinesulfonamide | Structure | Moderate antimicrobial activity |
| 4,6-Dimethoxy-N-[4-(methyl)phenyl]-5-pyrimidinesulfonamide | Structure | Lower anticancer activity than the trifluoromethyl variant |
| 4,6-Dimethoxy-N-[4-(chloromethyl)phenyl]-5-pyrimidinesulfonamide | Structure | Similar enzyme inhibition profile |
The presence of the trifluoromethyl group significantly enhances both the chemical stability and biological efficacy of the compound compared to other derivatives.
Case Studies
- Anticancer Efficacy Study: A study conducted on MCF-7 cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The study highlighted the compound's potential as a lead molecule for developing new anticancer therapies .
- Enzyme Inhibition Study: Kinetic studies demonstrated that this compound effectively inhibited AChE and BChE activities at low micromolar concentrations. The docking studies provided insights into the binding interactions between the compound and the active site of these enzymes, confirming its potential use in Alzheimer's disease management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
